molecular formula C₁₃H₂₁Cl₂NO B1146696 Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)- CAS No. 80478-43-9

Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-

Cat. No. B1146696
CAS RN: 80478-43-9
M. Wt: 278.22
InChI Key:
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Description

“Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-” is a chemical compound with the molecular formula C₁₃H₂₁Cl₂NO. It is also known as Bupropion metabolite A .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a methanol group, which is further connected to a chloro group and an aminoethyl group . The aminoethyl group contains a tertiary butylamino group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.22 g/mol. The density of a related compound, 3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol, is reported to be 1.078 . The boiling point is 347.2ºC at 760 mmHg .

Scientific Research Applications

Epimerization Studies

  • In the study of ritodrine hydrochloride, a compound structurally related to Benzenemethanol, researchers found that it converts to threo enantiomers through intermediates. This study is significant for understanding the stereochemical transformations in similar compounds (A. Sill, C. L. Housmyer, K. Gibboney, 1987).

Organometallic Chemistry

  • Research on bifunctional Arene−Chromium−Tricarbonyl Complexes derived from similar compounds shows their application in catalysis for reactions like hydrogenation and hydroamination (Daniela Vasen et al., 2000).

Platelet Aggregation Inhibition

  • Some derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds showed potential as anti-thrombotic drugs, indicating therapeutic applications (R. Kikumoto et al., 1990).

Catalysis in Hydrocarbon Conversion

  • A study on the conversion of methanol into hydrocarbons over a mordenite catalyst found that derivatives of Benzenemethanol play a role in the catalytic process, relevant in petrochemical industries (J. M. Fougerit et al., 1999).

Pharmaceutical Compound Characterization

  • Polymorphic forms of a pharmaceutical compound structurally related to Benzenemethanol were characterized using various spectroscopic and diffractometric techniques. This highlights its importance in pharmaceutical formulation and analysis (F. Vogt et al., 2013).

Reaction Mechanism Studies

  • The reaction mechanisms of benzylphenol oxidations, which share structural similarities with Benzenemethanol, were studied, providing insights into complex organic reaction pathways (L. Jurd, R. Wong, 1981).

Solubility Studies

  • Understanding the solubility of related compounds in various solvents is crucial for pharmaceutical and chemical industries, as seen in the study of 2-amino-4-chloro-6-methoxypyrimidine (Ganbing Yao et al., 2017).

properties

IUPAC Name

(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHVQDVGTAELNB-WYUVZMMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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